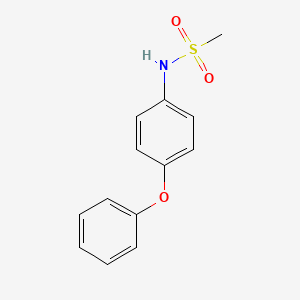
N-(4-phenoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)methanesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively researched for its therapeutic potential in various diseases. It is a selective antagonist of the orexin-1 receptor, which plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain.
Wirkmechanismus
N-(4-phenoxyphenyl)methanesulfonamide selectively blocks the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus and plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain. By blocking the orexin-1 receptor, N-(4-phenoxyphenyl)methanesulfonamide reduces the activity of the orexin system, which leads to decreased wakefulness, decreased food intake, and decreased drug-seeking behavior.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on sleep, appetite, and drug-seeking behavior, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease blood glucose levels and improve glucose tolerance in animal models of type 2 diabetes. N-(4-phenoxyphenyl)methanesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its high selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. In addition, N-(4-phenoxyphenyl)methanesulfonamide has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing studies. However, one of the limitations of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-phenoxyphenyl)methanesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. Another direction is to explore the potential of combining N-(4-phenoxyphenyl)methanesulfonamide with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of N-(4-phenoxyphenyl)methanesulfonamide and its effects on various physiological systems. Finally, research is needed to develop more potent and selective orexin-1 receptor antagonists for clinical use.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)methanesulfonamide involves a multistep process that starts with the reaction of 4-phenoxyphenylboronic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and methyl iodide to obtain the final product, N-(4-phenoxyphenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. In preclinical studies, N-(4-phenoxyphenyl)methanesulfonamide has been shown to improve sleep latency, increase total sleep time, and reduce wakefulness in animal models of insomnia. In addition, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease food intake and body weight in animal models of obesity. N-(4-phenoxyphenyl)methanesulfonamide has also been studied for its potential in reducing drug-seeking behavior and anxiety-like behavior in animal models of addiction and anxiety disorders, respectively.
Eigenschaften
IUPAC Name |
N-(4-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)14-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTFFDWNHRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

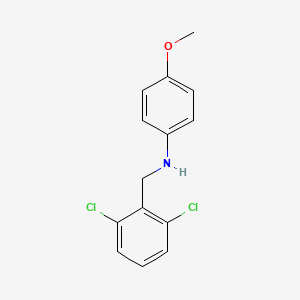
![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)
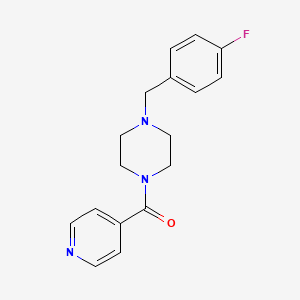
![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
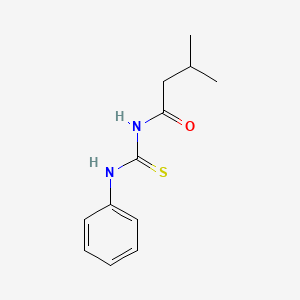
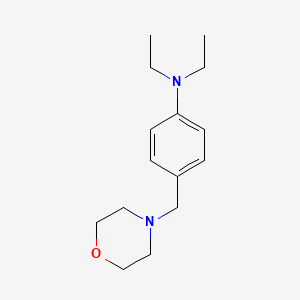
![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)